N-(6-amino-1,3-benzothiazol-2-yl)butanamide
Description
Properties
IUPAC Name |
N-(6-amino-1,3-benzothiazol-2-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-2-3-10(15)14-11-13-8-5-4-7(12)6-9(8)16-11/h4-6H,2-3,12H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUFOVSUKKNTNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361395 | |
| Record name | N-(6-amino-1,3-benzothiazol-2-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50361395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
833430-30-1 | |
| Record name | N-(6-amino-1,3-benzothiazol-2-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50361395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N-(6-amino-1,3-benzothiazol-2-yl)butanamide typically involves the reaction of 2-aminobenzothiazole with butanoyl chloride in the presence of a base such as sodium bicarbonate . The reaction is carried out in a solvent like dichloromethane under cold-water bath conditions to control the reaction temperature . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Acylation and Nucleophilic Substitution Reactions
The butanamide side chain facilitates reactivity through its carbonyl group and terminal chloride (when modified). Key examples include:
Electrophilic Aromatic Substitution (EAS)
The electron-rich 6-amino group on the benzothiazole ring directs electrophiles to the para position. Examples include:
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Nitration : Reaction with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups (Source ).
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Sulfonation : Sulfanilamide substitution under neat fusion (165–195°C) yields N-(1,3-benzothiazol-2-yl)-2-(4-sulfamoylanilino)acetamide (60% yield) (Source ).
Condensation with Carbonyl Compounds
The amino group participates in Schiff base formation. For instance:
-
Knoevenagel Condensation : Reaction with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol/piperidine forms imine-linked derivatives (Source ).
| Aldehyde Partner | Catalyst | Product Application |
|---|---|---|
| 4-Nitrobenzaldehyde | Piperidine | Antimicrobial agents |
| 4-Fluorobenzaldehyde | None (neat) | Anticancer candidates |
Complexation with Metal Ions
The benzothiazole nitrogen and amide oxygen act as coordination sites. Studies show:
-
Cu(II) Complexes : Enhanced antibacterial activity compared to the parent ligand (Source ).
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Fe(III) Chelates : Improved stability in aqueous media (Source ).
Enzymatic Interactions
The compound’s butanamide group mimics peptide bonds, enabling interactions with proteases:
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DPP-IV Inhibition : Substituted butanamide derivatives (e.g., N-[4-(6-methoxybenzothiazol-2-yl)tetrahydropyran-4-yl]butanamide) show potent inhibitory activity (IC<sub>50</sub> < 10 nM) against dipeptidyl peptidase IV, a target for type 2 diabetes (Source ).
Comparative Reactivity of Analogues
Structural modifications alter reactivity:
| Derivative | Key Modification | Reactivity Trend |
|---|---|---|
| N-(6-Methoxybenzothiazol-2-yl)butanamide | Methoxy vs. amino group | Reduced nucleophilicity |
| N-(6-Nitrobenzothiazol-2-yl)butanamide | Nitro vs. amino group | Enhanced electrophilic substitution |
Degradation Pathways
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Hydrolysis : The amide bond cleaves under acidic (HCl/H<sub>2</sub>O) or basic (NaOH/EtOH) conditions, yielding 6-aminobenzothiazole and butanoic acid derivatives.
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Oxidation : H<sub>2</sub>O<sub>2</sub>/Fe(II) generates sulfoxide byproducts on the benzothiazole sulfur (Source ).
Key Research Findings
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Substitution at the 6-amino position significantly enhances bioactivity (e.g., antimicrobial, anticancer) compared to unsubstituted analogues (Source ).
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The butanamide chain’s length optimizes binding to hydrophobic enzyme pockets (Source ).
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Neat fusion reactions (165–200°C) minimize solvent use while maintaining high yields (Sources ).
This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science, particularly in designing targeted therapeutics.
Scientific Research Applications
Chemistry
N-(6-amino-1,3-benzothiazol-2-yl)butanamide serves as a building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—enables the development of new compounds with tailored properties.
| Reaction Type | Description |
|---|---|
| Oxidation | Forms sulfoxides or sulfones. |
| Reduction | Converts benzothiazole to its dihydro form. |
| Substitution | Amino group can react with electrophiles. |
The compound is studied for its potential biological activities, including:
- Antimicrobial Properties : Exhibits significant activity against various microbial strains.
| Microbial Strain | Activity Level |
|---|---|
| Bacillus subtilis | Significant |
| Escherichia coli | Significant |
| Candida albicans | Moderate |
| Aspergillus niger | Moderate |
-
Anticancer Activity : Demonstrated potential in inhibiting cancer cell proliferation. In vitro studies have shown efficacy against breast (MCF-7) and lung (A549) cancer cell lines.
- Mechanism : Induction of apoptosis and inhibition of cell cycle progression.
- Anti-inflammatory Activity : Research indicates modulation of inflammatory pathways by inhibiting pro-inflammatory cytokines.
| Inflammatory Cytokine | Effect |
|---|---|
| IL-6 | Decreased |
| TNF-alpha | Decreased |
Antimicrobial Efficacy Study
A study evaluated the antimicrobial efficacy of this compound against several pathogens, confirming its potential as a candidate for developing new antimicrobial agents.
Anticancer Evaluation
Research involving xenograft models demonstrated that derivatives similar to this compound significantly reduced tumor growth, highlighting its anticancer potential.
Anti-inflammatory Research
Studies have shown that the compound can effectively decrease levels of inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(6-amino-1,3-benzothiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects at the Benzothiazole 6-Position
The 6-position substituent significantly influences biological activity and physicochemical properties. Key analogs and their substituents include:
Key Findings :
- Amino Group (-NH₂): Enhances hydrogen-bonding capacity, as seen in similar compounds where amino groups participate in intermolecular N–H⋯N bonds . This property may improve target binding in biological systems.
- Methoxy Group (-OCH₃): Forms stable crystalline structures via classical hydrogen bonds (e.g., N–H⋯N) and non-classical interactions (C–H⋯O), contributing to solid-state stability .
Amide Chain Modifications
The length and substitution of the amide chain influence pharmacokinetic properties:
Key Findings :
- Butanamide vs. Acetamide : The extended butanamide chain in the target compound may improve binding to hydrophobic pockets in enzymes or receptors compared to shorter acetamide analogs .
- Phenylbutanamide : The aromatic moiety in analogs like N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenylbutanamide could facilitate π-π interactions, enhancing affinity for aromatic residues in target proteins .
Biological Activity
N-(6-amino-1,3-benzothiazol-2-yl)butanamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C11H13N3OS
- Molecular Weight : 235.3 g/mol
- CAS Number : 833430-30-1
The compound features a benzothiazole ring, which is known for its diverse biological activities, making it a promising scaffold for drug development.
This compound is believed to exert its biological effects through several mechanisms:
- Inhibition of Enzymes : Similar compounds have been evaluated as inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), which plays a critical role in glucocorticoid metabolism. Inhibition of this enzyme can lead to decreased levels of active glucocorticoids in the body, impacting various biochemical pathways involved in stress response and metabolism.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various microbial strains:
| Microbial Strain | Activity Level |
|---|---|
| Bacillus subtilis | Significant |
| Escherichia coli | Significant |
| Candida albicans | Moderate |
| Aspergillus niger | Moderate |
These findings indicate that the compound could be a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer properties of benzothiazole derivatives have been extensively studied. This compound has shown promise in inhibiting cancer cell proliferation. In vitro studies have reported:
- Cell Lines Tested : Various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549).
- Mechanism : The compound may induce apoptosis and inhibit cell cycle progression.
In one study, derivatives similar to this compound were found to significantly reduce tumor growth in xenograft models .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. Studies indicate that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. For instance:
| Inflammatory Cytokine | Effect |
|---|---|
| IL-6 | Decreased |
| TNF-alpha | Decreased |
This suggests that this compound could be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Antimicrobial Efficacy Study :
- Anticancer Evaluation :
- Anti-inflammatory Research :
Q & A
Basic Research Question
- ¹H NMR : The NH proton of the amide appears as a singlet near δ 10–13 ppm (). Aromatic protons in the benzothiazole ring resonate as multiplets between δ 7.0–8.5 ppm ().
- IR : Strong absorption bands at ~1668 cm⁻¹ (amide C=O stretch) and ~3178 cm⁻¹ (N-H stretch) confirm the butanamide moiety ().
- UV-Vis : Benzothiazole derivatives exhibit λmax at ~260–300 nm due to π→π* transitions ().
For complex mixtures, use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals .
How do hydrogen-bonding interactions influence the solid-state stability of this compound?
Advanced Research Question
Intermolecular N-H⋯N and C-H⋯O hydrogen bonds () stabilize crystal lattices, forming dimers or ribbons. For example:
- Classical H-bonds : Between the amide N-H and benzothiazole N atoms (d ~2.8–3.0 Å).
- Non-classical interactions : C-H⋯O bonds (d ~3.3 Å) and S⋯S contacts (d ~3.6 Å) contribute to packing ().
Thermal analysis (TGA/DSC) and variable-temperature XRD can correlate H-bond strength with thermal stability. Etter’s graph-set analysis () classifies these motifs into chains (C(4)) or rings (R2<sup>2</sup>(8)) .
What strategies are recommended for troubleshooting low yields in the synthesis of this compound analogs?
Basic Research Question
- Reagent quality : Use freshly distilled thionyl chloride () or anhydrous solvents to prevent hydrolysis.
- Catalysis : Add DMAP to accelerate acylation ().
- Workup : Neutralize excess acid with NaHCO3 before extraction ().
If intermediates precipitate prematurely, adjust solvent polarity (e.g., DMF for polar substrates). Monitor by LC-MS to identify side products .
How can computational chemistry aid in predicting the reactivity of this compound in biological systems?
Advanced Research Question
- Docking studies : Predict binding modes to targets (e.g., proteases in ) using AutoDock or Schrödinger.
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity ().
- MD simulations : Model solvation effects and conformational flexibility of the butanamide chain.
Validate predictions with experimental assays (e.g., enzyme inhibition in ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
